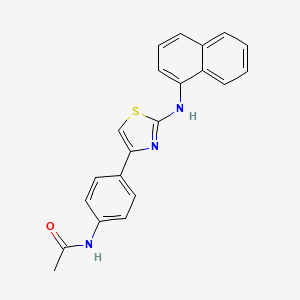

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide

Description

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide is a thiazole-based compound featuring a central 3,5-thiazolyl ring substituted with a 1-naphthylamino group at the 4-position and an ethanamide-linked phenyl group at the para position.

Properties

IUPAC Name |

N-[4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-14(25)22-17-11-9-16(10-12-17)20-13-26-21(24-20)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEYHAXFEFMROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring, followed by the introduction of the naphthylamino group and the phenyl group. The final step involves the acylation of the amine group to form the ethanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylamino-thiazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Electronic Properties: The 1-naphthylamino group in the target compound introduces significant steric bulk and extended π-conjugation compared to smaller substituents like 4-methoxyphenylamino () or 4-phenoxyphenylamino (). This may enhance binding affinity to hydrophobic protein pockets but reduce solubility. The 4-methoxyphenylamino analogue () includes a methoxy group, which can improve solubility via polar interactions while maintaining moderate steric demand.

Synthetic Accessibility: Commercial availability of analogues (e.g., and ) suggests well-established synthetic routes, likely involving Ullmann coupling or Buchwald-Hartwig amination to install the aryl/heteroaryl amino group on the thiazole ring. The target compound’s synthesis may require naphthylamine derivatives as starting materials, which could increase complexity and cost.

Theoretical and Experimental Trends: highlights studies on N-substituted maleimides and nitroaromatic compounds, emphasizing the role of substituents in modulating dipole moments, charge distribution, and optical properties. By analogy, the 1-naphthylamino group in the target compound may enhance intramolecular charge transfer, impacting spectroscopic or electrochemical behavior.

Biological Activity

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide, also known by its CAS number 797795-87-0, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its structure incorporates a naphthylamino group, a thiazolyl group, and a phenyl group linked to an ethanamide moiety, which contributes to its unique biological activity.

- Molecular Formula : C21H17N3OS

- Molecular Weight : 359.44 g/mol

- IUPAC Name : N-[4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound has been shown to modulate the activity of various enzymes and receptors, influencing key cellular processes such as apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential as an inducer of apoptosis in cancer cells. Specifically, it was found to induce apoptosis in T47D breast cancer cells with an EC50 value of approximately 37 nM. The compound also demonstrated growth inhibition in HCT116 colon cancer cells with a GI50 value of about 34 nM .

Enzyme Interaction

The compound has been investigated for its interactions with various enzymes. It has shown the capability to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure of this compound can significantly affect its biological activity. For instance, variations in the naphthyl or thiazole components can enhance or reduce its potency against specific cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-phenyl-1-naphthylamine | Structure | Moderate apoptosis induction |

| Thiazole derivatives | Structure | Variable anticancer activity |

The unique combination of functional groups in this compound enhances its specificity and efficacy compared to other derivatives.

Study 1: Apoptosis Induction

In a controlled laboratory setting, researchers administered varying concentrations of this compound to T47D cells. The results indicated a dose-dependent increase in apoptotic markers, confirming the compound's role as a potent inducer of programmed cell death.

Study 2: Tubulin Polymerization Inhibition

Another study focused on the effect of this compound on tubulin dynamics. Using fluorescence microscopy techniques, it was demonstrated that treatment with this compound led to significant disruption of microtubule structures in HCT116 cells, further validating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.